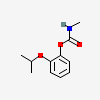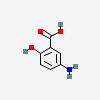
Propotox M
Product Introduction
Propoxur is classified under the Chemical Abstracts Service Registry Number 114-26-1. It falls within the category of carbamate insecticides, which are derived from carbamic acid. The compound is synthesized through various chemical methods and is utilized primarily in agriculture for controlling pests in crops and in public health for vector control.
Methods and Technical Details
The synthesis of Propoxur typically involves the reaction of o-isopropoxyphenol with methyl isocyanate. This process can be described as follows:
- Starting Materials: The primary reactants are o-isopropoxyphenol and methyl isocyanate.
- Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure optimal yield and purity.
- Yield Optimization: Various parameters such as temperature, reaction time, and concentration of reactants are optimized to maximize yield and minimize by-products.
For example, one method involves slowly adding 2-bromopropane to a mixture containing methyl isocyanate under specific conditions to facilitate the formation of Propoxur .
Structure and Data
Propoxur has a molecular formula of C10H13NO3 and a molecular weight of 197.22 g/mol. The structure consists of a phenolic ring substituted with an isopropoxy group and a carbamate moiety.
- Chemical Structure:
- The compound features a central aromatic ring with an alkoxy group (isopropoxy) and a carbamate functional group attached.
Structural Representation
This structure contributes to its biological activity by allowing interaction with the target enzyme, acetylcholinesterase.
Reactions and Technical Details
Propoxur undergoes hydrolysis in the presence of water, leading to the formation of o-isopropoxyphenol and methyl carbamate. The primary reactions include:
- Hydrolysis: In aqueous environments, Propoxur can be hydrolyzed to produce non-toxic by-products.
- Decomposition: Under extreme conditions (high temperature or pH), it may decompose into various products, which can affect its efficacy as an insecticide.
The kinetics of these reactions are influenced by environmental factors such as pH, temperature, and concentration of reactants .
Process and Data
The mechanism by which Propoxur exerts its insecticidal effects involves:
- Inhibition of Acetylcholinesterase: Propoxur binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine.
- Accumulation of Acetylcholine: As a result, acetylcholine accumulates at synaptic junctions, leading to continuous stimulation of postsynaptic receptors.
- Toxic Effects on Insects: This overstimulation results in paralysis and ultimately death in target insect species.
The effectiveness of Propoxur as an insecticide stems from its ability to disrupt normal neural function in pests while having relatively low toxicity to mammals when used according to recommended guidelines .
Physical Properties
- Appearance: White crystalline solid
- Melting Point: Approximately 95-100 °C
- Solubility: Soluble in organic solvents like acetone but less soluble in water.
Chemical Properties
- Stability: Stable under normal conditions but sensitive to light and moisture.
- pH Sensitivity: Exhibits varying stability across different pH levels; generally more stable in neutral conditions.
Relevant data indicates that Propoxur's solubility profile makes it suitable for various formulations used in pest control applications .
Scientific Uses
Propoxur is primarily used as an insecticide in both agricultural settings and public health initiatives. Its applications include:
- Agricultural Pest Control: Effective against a wide range of agricultural pests affecting crops.
- Public Health: Utilized for vector control programs targeting mosquitoes and other disease-carrying insects.
- Research Applications: Studies on its toxicological effects contribute to understanding pesticide impacts on ecosystems.
Historical Development of Carbamate Pesticides
The historical trajectory of carbamate pesticides provides essential context for understanding Propotox M's development:
Origins (19th century): The foundation for carbamate chemistry emerged with the isolation of physostigmine (eserine alkaloid) from Calabar beans (Physostigma venenosum) in West Africa. This naturally occurring carbamate demonstrated acetylcholinesterase inhibition properties that would later inspire synthetic analogues [4] [7].
Synthetic breakthrough (1940s-1950s): Chemists at Swiss-based Geigy developed the first synthetic carbamate insecticide, dimetan, in 1944. This breakthrough initiated systematic research into N-methylcarbamate esters as insecticides, culminating in the 1956 introduction of carbaryl—the first commercially successful carbamate insecticide that established the class's agricultural significance [4] [7].
Golden age (1960s-1970s): Dozens of carbamate compounds were synthesized and commercialized, including aldicarb (1965), carbofuran (1967), and propoxur (1959). Propoxur (marketed as Baygon®) became particularly valuable for its rapid knockdown effect against household pests and long residual activity. During this period, carbamates gained prominence as alternatives to persistent organochlorines and highly toxic organophosphates [9] [10].
Hybridization era (Late 20th century): Increasing pest resistance and regulatory pressure prompted development of combination products. Propotox M emerged from this innovation wave as a strategic formulation pairing propoxur (a carbamate) with methoxychlor (an organochlorine). This combination leveraged complementary modes of action—acetylcholinesterase inhibition and sodium channel modulation—to enhance efficacy while potentially mitigating resistance development [2] [4].
Table 1: Evolution of Key Carbamate Insecticides
| Decade | Key Compounds | Significance |
|---|---|---|
| 1940s | Dimetan | First synthetic carbamate insecticide |
| 1950s | Carbaryl | First broad-spectrum commercial carbamate |
| 1960s | Aldicarb, Carbofuran, Propoxur | High-potency systemic and contact carbamates |
| 1970s | Methomyl, Oxamyl | Oxime carbamates with enhanced vapor action |
| 1980s | Hybrid formulations (e.g., Propotox M) | Multi-mechanism combinations addressing resistance |
Chemical Classification and Nomenclature of Propotox M
Propotox M represents a defined mixture rather than a novel molecular entity, combining two established active ingredients in a specific ratio:
Chemical composition: Propotox M consists of 2-(1-methylethoxy)phenyl methylcarbamate (propoxur) and 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene) (methoxychlor) in a 1:1 molecular ratio. This formulation creates a dual-action insecticide targeting both the nervous and endocrine systems of insects [2].
Systematic nomenclature:
- Propoxur component: 2-[(Propan-2-yl)oxy]phenyl methylcarbamate (IUPAC); C₁₁H₁₅NO₃
- Methoxychlor component: 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-methoxybenzene) (IUPAC); C₁₆H₁₅Cl₃O₂
Mixture designation: 2-(propan-2-yloxy)phenyl methylcarbamate - 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-methoxybenzene) (1:1) [2] [10]
Key physical properties:
- Molecular weight: 554.89 g/mol
- Boiling point: 436.2°C at 760 mmHg
- Flash point: 149.4°C
- Appearance: Solid mixture presenting as white to tan crystalline powder
- Solubility profile: Low water solubility (<0.2 g/100 mL); soluble in most organic solvents including alcohols, ketones, and aromatic hydrocarbons [2] [10]
Table 2: Component Properties of Propotox M
| Parameter | Propoxur Component | Methoxychlor Component |
|---|---|---|
| Chemical Structure |  |  |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₆H₁₅Cl₃O₂ |
| Molecular Weight | 209.24 g/mol | 345.65 g/mol |
| Primary Mode of Action | Acetylcholinesterase inhibition | Estrogen receptor modulation |
| Vapor Pressure | 1.3 × 10⁻³ Pa (20°C) | 3.1 × 10⁻⁶ Pa (25°C) |
The hybrid nature of Propotox M leverages complementary degradation pathways. While propoxur undergoes rapid hydrolysis in alkaline conditions (half-life <1 hour at pH 9), methoxychlor demonstrates greater stability but undergoes reductive dechlorination in anaerobic environments. This differential environmental behavior affects application strategies and residue profiles [2] [7] [10].
Global Regulatory Status and Approval Timeline
The regulatory landscape for Propotox M reflects increasing global divergence in pesticide regulation, particularly regarding combination products:
European Union: Propotox M faces significant regulatory challenges under revised EU pesticide regulations. The European Chemicals Agency (ECHA) classifies methoxychlor as a Category 2 reproductive toxicant, while propoxur is identified as toxic to specific aquatic organisms with long-lasting effects. Under the EU's 2023 Pharmaceutical Package reforms, combination products face stricter assessment requirements. The EU's "one substance, one assessment" principle requires complete toxicological data packages for mixtures rather than relying on component data. No current authorization exists for Propotox M in EU member states, and its future approval appears unlikely under current regulatory frameworks [3] [5].
North America:
- United States: Propoxur retains registration for specific non-food uses (primarily bait formulations for cockroach control), but its inclusion in Propotox M has not received EPA approval. The 2022 Inflation Reduction Act's focus on environmental health impacts creates additional barriers for combination products containing organochlorines.
Canada: Environment and Climate Change Canada (ECCC) has prioritized PFAS compounds in recent regulatory actions. While methoxychlor was phased out in 2005 under the Pest Control Products Act, propoxur remains registered with restrictions. Propotox M lacks approval and faces regulatory obstacles due to its methoxychlor component [3] [5].
Asia-Pacific:
- Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) has established stringent requirements for "designated fluorinated chemicals" but has not specifically addressed Propotox M. The chemical falls under Australia's existing pesticide framework requiring comprehensive ecological risk assessment.
- China: The draft Law on Safety of Hazardous Chemicals (2024) establishes a hazardous chemicals information management system that would subject combination products like Propotox M to new electronic identification and lifecycle tracking requirements. China's evolving regulatory framework creates both barriers and potential pathways for specialized agricultural insecticides [3] [5].
Table 3: Global Regulatory Status Timeline for Propotox M Components
| Region | Propoxur Status | Methoxychlor Status | Propotox M Approval |
|---|---|---|---|
| European Union | Restricted use (Biocidal Products Regulation) | Banned since 2002 | Not approved |
| United States | Restricted registration (non-food uses) | Cancelled 2003 | No submission |
| Canada | Registered with use restrictions | Phased out 2005 | Not approved |
| Australia | Registered with restrictions | No current registration | No record |
| China | Registered for specific applications | Restricted use | Under evaluation |
The regulatory trajectory for combination products like Propotox M reflects broader trends in chemical regulation. Chile's implementation of Decree 57/2021 establishes a national inventory system requiring notification of hazardous substances, which would include Propotox M components. Similarly, the EU's Classification, Labelling and Packaging (CLP) amendments entering force in December 2024 enhance chemical safety information requirements, mandating clear hazardous property displays on e-commerce platforms—a significant consideration for Propotox M distribution [3] [6].
Properties
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Product FAQ
- To receive a quotation, send us an inquiry about the desired product.
- The quote will cover pack size options, pricing, and availability details.
- If applicable, estimated lead times for custom synthesis or sourcing will be provided.
- Quotations are valid for 30 days, unless specified otherwise.
- New customers generally require full prepayment.
- NET 30 payment terms can be arranged for customers with established credit.
- Contact our customer service to set up a credit account for NET 30 terms.
- We accept purchase orders (POs) from universities, research institutions, and government agencies.
- Preferred methods include bank transfers (ACH/wire) and credit cards.
- Request a proforma invoice for bank transfer details.
- For credit card payments, ask sales representatives for a secure payment link.
- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
- Orders are confirmed upon receiving official order requests.
- Provide full prepayment or submit purchase orders for credit account customers.
- Send purchase orders to sales@EVITACHEM.com.
- A confirmation email with estimated shipping date follows processing.
- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
- You can use your FedEx account; specify this on the purchase order or inform customer service.
- Customers are responsible for customs duties and taxes on international shipments.
- Reach out to our customer service representatives at sales@EVITACHEM.com.
- For ongoing order updates or questions, continue using the same email.
- Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Hot Products

Gangetin
CAS No.: 32986-79-1

(R)-mevalonate
CAS No.: 1192-42-3
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/images/structure/BT-3165990.png)
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid
CAS No.: 39015-77-5

N-(Mercaptoacetyl)glycine
CAS No.: 21115-85-5

PFO2HxA
CAS No.: 39492-88-1








